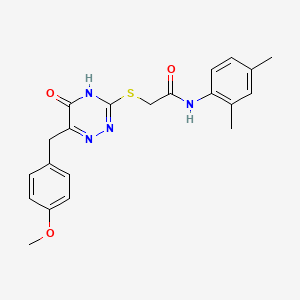
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound featuring a combination of heterocyclic structures, including thiophene, pyridine, and benzofuran moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach includes:
-
Formation of the Pyridine-Thiophene Intermediate: : This step involves the coupling of 3-bromopyridine with thiophene-3-boronic acid using a Suzuki-Miyaura cross-coupling reaction. The reaction is catalyzed by palladium(0) complexes under mild conditions, typically in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol .
-
Benzofuran Synthesis: : The benzofuran moiety can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkylating agent. This step often requires acidic or basic conditions to facilitate the cyclization process .
-
Sulfonamide Formation: : The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the benzofuran derivative with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and benzofuran moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the pyridine ring, converting it to piperidine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyridine rings. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
Chemistry
In chemistry, N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its heterocyclic components are known to interact with various biological targets, suggesting applications in developing anti-inflammatory, antimicrobial, and anticancer agents .
Medicine
In medicine, the compound’s sulfonamide group is of particular interest due to its presence in many therapeutic agents. Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications .
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The heterocyclic rings can interact with DNA and proteins, affecting their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
- N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- N-((2-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Uniqueness
Compared to similar compounds, N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to the specific positioning of the thiophene and pyridine rings, which can lead to distinct electronic and steric properties. These differences can result in varied biological activities and chemical reactivity, making it a valuable compound for further research and development .
属性
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-25(22,16-3-4-17-13(10-16)5-8-23-17)20-11-14-2-1-7-19-18(14)15-6-9-24-12-15/h1-4,6-7,9-10,12,20H,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAVHZHLVYTONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one hydrochloride](/img/structure/B2672137.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE](/img/structure/B2672141.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2672142.png)
![(4E)-2-methyl-6-oxo-4-{[(3,4,5-trimethoxyphenyl)amino]methylidene}-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2672146.png)
![1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2672149.png)
![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2672150.png)
![3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B2672151.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2672152.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2672153.png)


![3-(2-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2672158.png)
![3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2672159.png)

